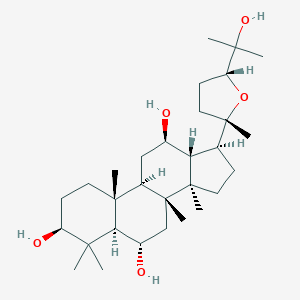

20(S),24(R)-Ocotillol

Descripción general

Descripción

20(S),24®-Ocotillol es un compuesto triterpenoide de tipo dammarano. Es un derivado del ocotillol, que es conocido por sus características estructurales únicas y sus actividades biológicas. Este compuesto ha generado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en el campo de la química medicinal.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 20(S),24®-Ocotillol normalmente implica la modificación química de los triterpenoides de dammarano. Un método común incluye la epoxidación de derivados de dammarano, seguido de reducción selectiva y transformaciones de grupos funcionales. Las condiciones de reacción a menudo implican el uso de catalizadores y disolventes específicos para lograr la estereoquímica y el rendimiento deseados .

Métodos de producción industrial: La producción industrial de 20(S),24®-Ocotillol puede implicar la extracción a gran escala de fuentes naturales, como plantas pertenecientes al género Cyclocarya. El proceso de extracción va seguido de pasos de purificación, incluyendo cromatografía en columna y recristalización, para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones: 20(S),24®-Ocotillol experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno, mejorando la reactividad del compuesto.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, lo que puede alterar su actividad biológica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan con frecuencia agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas para lograr sustituciones selectivas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de 20(S),24®-Ocotillol, cada uno con propiedades estructurales y funcionales distintas .

Aplicaciones de la investigación científica

Química: Sirve como precursor para la síntesis de nuevos derivados triterpenoides con propiedades mejoradas.

Biología: El compuesto exhibe significativas actividades biológicas, incluyendo efectos antiinflamatorios y antioxidantes.

Aplicaciones Científicas De Investigación

Cardiovascular Protection

Research indicates that the 24R-epimer of ocotillol exhibits significant cardioprotective effects. In studies involving myocardial ischemia, it demonstrated the ability to mitigate damage caused by isoproterenol, a drug known to induce myocardial injury. The 24R-epimer showed superior protective effects on cultured myocardiocytes under anoxia/reoxygen injury conditions compared to other derivatives .

Neuroprotection

Ocotillol-type saponins have been linked to neuroprotective effects. They can reduce cerebral infarction areas and improve ischemic injury outcomes by decreasing malondialdehyde (MDA) levels in brain tissues and enhancing superoxide dismutase (SOD) activity . This suggests potential applications in treating neurodegenerative diseases.

Anti-inflammatory Effects

Both 20(S),24(R)-ocotillol and its derivatives have shown promising anti-inflammatory properties. They inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the release of anti-inflammatory mediators like IL-10 . This dual action highlights their potential in managing inflammatory diseases.

Interaction with P-glycoprotein

The pharmacokinetics of ocotillol epimers reveal that the 24R-epimer has a significantly higher bioavailability than the 24S-epimer due to its stronger inhibition of P-glycoprotein (P-gp), which is crucial for drug absorption and metabolism . This stereoselectivity can influence drug design for enhanced efficacy.

Enzyme Inhibition

This compound has been identified as an inhibitor of enzymes such as α-glucosidase and protein tyrosine phosphatase 1B, making it a candidate for diabetes treatment by modulating glucose metabolism and insulin signaling pathways.

Antimicrobial Activity

Ocotillol derivatives exhibit significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For example, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL against resistant strains, indicating strong potential for use in antibiotic development .

Stereochemistry

The unique stereochemistry of this compound contributes to its distinct biological activities. The 24R configuration enhances transmembrane permeability and bioactivity compared to its counterparts . Understanding these structural relationships is essential for designing more effective derivatives.

Clinical Relevance

A study examining the effects of ocotillol on patients with myocardial ischemia demonstrated that patients receiving treatments containing ocotillol derivatives experienced reduced symptoms and improved cardiac function compared to control groups .

Experimental Models

In vivo studies using rodent models have illustrated that this compound significantly reduces inflammation markers in colitis models, suggesting its utility in gastrointestinal disorders .

Data Table: Summary of Biological Activities

Mecanismo De Acción

El mecanismo de acción de 20(S),24®-Ocotillol implica su interacción con dianas moleculares y vías específicas:

Dianas moleculares: El compuesto se dirige a enzimas como la α-glucosidasa y la proteína tirosina fosfatasa 1B, inhibiendo su actividad.

Comparación Con Compuestos Similares

20(S),24®-Ocotillol se puede comparar con otros triterpenoides de tipo dammarano:

Compuestos similares: Ejemplos incluyen ginsenósidos y otros derivados de ocotillol.

Actividad Biológica

20(S),24(R)-Ocotillol is a naturally occurring triterpenoid saponin derived from various species of ginseng, particularly Panax ginseng and Panax quinquefolius. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, neuroprotective, and potential anticancer properties. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which significantly influences its biological activity. The stereoisomers of ocotillol, particularly the 20(S) and 24(R) configurations, exhibit different pharmacological effects due to their interactions with various biological targets.

| Configuration | Major Biological Activity |

|---|---|

| 20(S),24(R) | Anti-inflammatory, antibacterial, cardioprotective |

| 20(S),24(S) | Lower bioactivity compared to the R-epimer |

1. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that both 20(S)-ocotillol and 20(R)-ocotillol inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, 20(S)-ocotillol was found to enhance the release of IL-10, an anti-inflammatory mediator .

Mechanism of Action:

- Inhibition of NF-κB Activation: Ocotillol-type compounds have been shown to inhibit LPS-induced NF-κB activation in macrophages, thereby reducing inflammation .

- Cytokine Modulation: The modulation of cytokine release suggests a complex interaction with various signaling pathways involved in inflammation .

2. Antibacterial Activity

This compound exhibits potent antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values for ocotillol derivatives have been reported as low as 1 µg/mL against resistant strains .

Synergistic Effects:

Research has shown that ocotillol can enhance the efficacy of conventional antibiotics. For instance, it reduced the MIC of kanamycin against MRSA when used in combination .

3. Neuroprotective Effects

Studies suggest that ocotillol may have neuroprotective properties, potentially beneficial in conditions like ischemia. It has been implicated in protecting neuronal cells from damage due to oxidative stress and inflammation .

4. Cardioprotective Effects

The cardioprotective effects of this compound have been linked to its ability to reduce myocardial ischemia. The compound appears to exert protective effects by modulating cardiac signaling pathways and reducing oxidative damage during ischemic events .

Case Studies

Several case studies have highlighted the therapeutic potential of ocotillol-type compounds:

- Colitis Model: In a murine model of colitis, 20(R),24(R)-Ocotillol significantly inhibited the expression of pro-inflammatory cytokines (TNF-α, IL-1β) and improved histopathological scores .

- Antimicrobial Resistance: A study demonstrated that ocotillol derivatives could reverse multidrug resistance in cancer cells by inhibiting ABCB1 transporters, thereby enhancing the effectiveness of chemotherapeutic agents like paclitaxel .

Propiedades

IUPAC Name |

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19-,20+,21-,22+,23-,24-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGBHUXQOPWGDK-HTGHARJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.